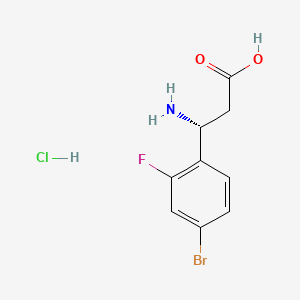

(R)-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride

Vue d'ensemble

Description

®-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both bromine and fluorine atoms in the aromatic ring makes it a valuable intermediate for the synthesis of various biologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-2-fluorobenzaldehyde.

Aldol Condensation: The aldehyde undergoes an aldol condensation with a suitable amino acid derivative to form the corresponding β-hydroxy acid.

Reduction: The β-hydroxy acid is then reduced to the corresponding amino alcohol.

Hydrochloride Formation: Finally, the amino alcohol is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

®-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpropanoic acids, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

Neuroscience

One of the primary applications of (R)-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride is in neuroscience research, particularly as a potential modulator of neurotransmitter systems. Preliminary studies have indicated that this compound may interact with glutamate receptors, which are crucial for synaptic transmission and plasticity in the central nervous system .

- Binding Affinity Studies : Research is ongoing to determine the binding affinities of this compound to various neurotransmitter receptors. Understanding these interactions can provide insights into its potential therapeutic effects for neurological disorders such as epilepsy and depression.

Pharmaceutical Development

The (R)-enantiomer of this compound is particularly valuable in pharmaceutical applications due to its specific biological activity. The hydrochloride form enhances solubility, making it suitable for formulation into drug products .

- Drug Design : The structural characteristics of this compound make it a candidate for designing new drugs targeting excitatory neurotransmission pathways. Its ability to modulate receptor activity could lead to novel treatments for conditions associated with glutamate dysregulation .

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of other biologically active molecules. Its unique functional groups allow for further chemical modifications, facilitating the development of new derivatives with enhanced pharmacological properties .

Case Studies

-

Glutamate Receptor Modulation :

- A study investigated the effects of this compound on glutamate receptor subtypes, revealing promising results in modulating receptor activity and influencing synaptic plasticity.

- Neuroprotective Effects :

Mécanisme D'action

The mechanism of action of ®-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The presence of the amino group allows it to form hydrogen bonds with target proteins, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromo-2-fluorobenzoic acid: A related compound with similar structural features but lacking the amino group and propanoic acid moiety.

Ethyl bromodifluoroacetate: Another compound containing bromine and fluorine atoms, used in different synthetic applications.

Uniqueness

®-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride is unique due to its chiral nature and the presence of both bromine and fluorine atoms in the aromatic ring. This combination of features makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.

Activité Biologique

(R)-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride, with the CAS number 1391556-38-9, is an amino acid derivative that has garnered attention for its potential biological activities. This compound features a bromo and fluoro substitution on its phenyl ring, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉BrFNO₂ |

| Molecular Weight | 262.08 g/mol |

| CAS Number | 1391556-38-9 |

| Storage Conditions | Inert atmosphere, Room Temperature |

| Purity Specification | 95% or higher |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound's structure suggests that it may interact effectively with bacterial cell walls or metabolic pathways.

Case Studies and Findings

- Antibacterial Activity : A study evaluated the antibacterial efficacy of various compounds similar to (R)-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against various strains including Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups like bromine and fluorine is believed to enhance the antibacterial activity due to increased electron affinity.

- Antifungal Activity : The compound also demonstrated antifungal properties, with MIC values indicating effectiveness against Candida albicans and Fusarium oxysporum. These findings suggest that the compound could be utilized in treating fungal infections .

Structure-Activity Relationship (SAR)

The structural modifications in (R)-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid play a crucial role in its biological activity. The presence of halogen atoms (bromine and fluorine) can significantly alter the electronic properties of the molecule, enhancing its interaction with biological targets. Research has shown that compounds with similar substitutions often exhibit improved antimicrobial efficacy compared to their unsubstituted counterparts .

Therapeutic Potential

Given its antimicrobial properties, this compound holds promise as a lead compound for developing new antibiotics or antifungal agents. Its ability to inhibit bacterial growth at relatively low concentrations suggests potential for further development in pharmaceutical applications.

Research Highlights

- In Vitro Studies : Multiple studies have confirmed the compound's effectiveness against various microbial strains using standard agar diffusion methods. These studies often report inhibition zones ranging from 18 mm to 24 mm, indicating strong antibacterial activity .

- Mechanism of Action : While the exact mechanism remains under investigation, it is hypothesized that the compound interferes with bacterial protein synthesis or disrupts cell wall integrity due to its structural characteristics .

- Future Directions : Ongoing research aims to explore the full spectrum of biological activities associated with this compound, including anti-inflammatory and anticancer properties, which have been observed in structurally similar amino acid derivatives .

Propriétés

IUPAC Name |

(3R)-3-amino-3-(4-bromo-2-fluorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2.ClH/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOVWKGKWWTHCS-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)F)[C@@H](CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClFNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.53 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.